2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Anticancer In vivo xenograft Tumor growth inhibition

Choose BCA (CAS 208118-56-3) for your anticancer or antifungal drug discovery programs. This prodrug is hydrolyzed by carboxylesterases to release the active metabolite HCA, with demonstrated >88% tumor growth inhibition in xenograft models. It also acts as a selective chitin synthase inhibitor (Chs1/Chs2). Procure from ISO-certified manufacturers for reliable R&D results.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 208118-56-3
Cat. No. B3251235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Oxoprop-1-en-1-yl)phenyl benzoate
CAS208118-56-3
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=CC=O
InChIInChI=1S/C16H12O3/c17-12-6-10-13-7-4-5-11-15(13)19-16(18)14-8-2-1-3-9-14/h1-12H
InChIKeyQRGLVSPIIXTSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Oxoprop-1-en-1-yl)phenyl Benzoate (CAS 208118-56-3): Compound Identity, Synonyms, and Preclinical Research Context


2-(3-Oxoprop-1-en-1-yl)phenyl benzoate (CAS 208118-56-3), widely known in the scientific literature as 2′-benzoyloxycinnamaldehyde (BCA), is a semi-synthetic cinnamaldehyde derivative belonging to the depside/depsidone structural class . It is characterized by a reactive α,β-unsaturated aldehyde (propenal/enone) moiety appended to a phenyl benzoate ester backbone, with molecular formula C₁₆H₁₂O₃ and a monoisotopic mass of 252.07864 Da . BCA was originally prepared by reacting 2′-hydroxycinnamaldehyde (HCA) with benzoyl chloride [1], and has subsequently been isolated as a natural product from Pleuropterus ciliinervis and Fallopia multiflora [2]. It has been investigated predominantly as an anticancer drug candidate, with demonstrated antiproliferative, proapoptotic, and in vivo tumor growth inhibitory activities across multiple human cancer models [1][3].

Why 2-(3-Oxoprop-1-en-1-yl)phenyl Benzoate Cannot Be Interchanged with Unmodified Cinnamaldehyde or Simple Hydroxy Analogs


Cinnamaldehyde derivatives with ortho-substitution on the phenyl ring exhibit dramatically divergent biological profiles depending on the nature, size, and lipophilicity of the 2′-substituent. The replacement of the hydroxyl group in 2′-hydroxycinnamaldehyde (HCA) with a benzoyl-oxyl ester in BCA fundamentally alters the compound's physicochemical stability, pharmacokinetic behavior, metabolic activation pathway, and therapeutic window [1][2]. BCA functions as a prodrug that is rapidly hydrolyzed by carboxylesterases to release HCA in vivo, resulting in a pharmacokinetic profile distinct from direct HCA administration [3]. Moreover, BCA exhibits a unique selectivity profile against chitin synthase isozymes that is absent in unsubstituted cinnamaldehyde, and demonstrates retained efficacy against drug-resistant cancer cell lines where conventional chemotherapeutics fail [4][5]. Generic substitution with simpler cinnamaldehyde analogs therefore risks loss of these differentiated pharmacological features and cannot recapitulate the preclinical efficacy observed with BCA.

2-(3-Oxoprop-1-en-1-yl)phenyl Benzoate (BCA): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


In Vivo Tumor Growth Inhibition: BCA Achieves >88% Suppression via Intraperitoneal Route vs. Oral Route Differential

In a nude mouse xenograft model, BCA administered intraperitoneally at 100 mg/kg inhibited >88% of tumor growth, whereas the same dose administered orally achieved only 41% inhibition, establishing a clear route-dependent efficacy differential. Both routes were tolerated without detectable body weight loss [1]. In comparison, the parent compound 2′-hydroxycinnamaldehyde (HCA) also demonstrated in vivo tumor growth inhibition in the same SW-620 xenograft model [2], though route-dependent quantitative comparisons for HCA alone are not available from these studies.

Anticancer In vivo xenograft Tumor growth inhibition

Chitin Synthase Isozyme Selectivity: BCA Discriminates Chitin Synthase 1/2 from Chitin Synthase 3, Unlike Halogenated Derivatives

BCA (designated 2′-BCA in the antifungal literature) inhibited chitin synthase 1 (Chs1) and chitin synthase 2 (Chs2) of Saccharomyces cerevisiae with IC₅₀ values of 54.9 µg/mL and 70.8 µg/mL, respectively, while exhibiting no inhibitory activity against chitin synthase 3 (Chs3) up to the highest tested concentration of 280 µg/mL [1]. This isozyme selectivity profile contrasts with its halogenated derivatives: 2′-chloro-cinnamaldehyde (compound V) and 2′-bromo-cinnamaldehyde (compound VI) showed 1.9-fold and 2.7-fold stronger overall inhibitory activity (IC₅₀ 37.2 and 26.6 µg/mL, respectively) [1]. Notably, compound VI achieved an IC₅₀ against Chs2 that was 1.7-fold more potent than polyoxin D, a well-established chitin synthase inhibitor reference compound [1]. The absence of Chs3 inhibition by BCA at concentrations up to 280 µg/mL represents a selectivity window of >5.1-fold relative to its Chs1 IC₅₀ and >4.0-fold relative to its Chs2 IC₅₀.

Antifungal Chitin synthase inhibition Isozyme selectivity

Pharmacokinetic Prodrug Behavior: BCA Is Undetectable in Plasma After Dosing, Functioning via Rapid Carboxylesterase-Mediated Hydrolysis to HCA

In a preclinical pharmacokinetic study in male Sprague-Dawley rats, BCA was not detected in plasma following either intravenous or oral administration. Instead, its putative metabolites 2′-hydroxycinnamaldehyde (HCA) and o-coumaric acid were present at considerable levels [1]. BCA was converted rapidly to HCA in rat serum, liver microsomes, and cytosol in vitro; HCA was subsequently converted quantitatively to o-coumaric acid only in liver cytosol, with the conversion inhibited significantly by menadione, a specific aldehyde oxidase inhibitor [1]. In a separate Caco-2 cell monolayer study, BCA disappeared rapidly from the donor side without being transported intact to the receiver side, and formation of HCA from BCA was inhibited almost completely by bis(p-nitrophenyl)phosphate (BNPP), a selective carboxylesterase inhibitor, and by phenylmethylsulfonyl fluoride (PMSF), confirming that the hydrolytic biotransformation is mediated predominantly by carboxylesterases [2]. This prodrug behavior directly contrasts with HCA, which when administered separately exhibited high systemic clearance and a large volume of distribution, with a terminal half-life of approximately 2 hours for its metabolite o-coumaric acid [1].

Pharmacokinetics Prodrug metabolism Carboxylesterase

Retained Efficacy Against Drug-Resistant Cancer Cells: BCA Overcomes 5-FU and CDDP Resistance

BCA treatment produced similar growth inhibitory effects and apoptotic cell death in 5-fluorouracil (5-FU)-resistant and cyclophosphamide (CDDP)-resistant cancer cell lines as in their drug-sensitive parental cells [1]. Mechanistically, BCA-induced apoptosis in both drug-resistant and non-drug-resistant cells was associated with activation of p38-mitogen activated protein kinase, increased reactive oxygen species (ROS) generation, and downregulation of Bcl-2 [1]. Glutathione (GSH) treatment effectively inhibited BCA-induced apoptosis by blocking ROS generation, confirming ROS as a major regulator of BCA-induced apoptotic cell death [1]. This contrasts with the conventional chemotherapeutics 5-FU and CDDP, to which the resistant sublines were established by continuous exposure and against which they show reduced sensitivity.

Drug-resistant cancer Chemotherapy resistance ROS-mediated apoptosis

Physicochemical Stability Profile: BCA Requires Acidic Storage Conditions (pH 2–4) for Maximized Stability

BCA was found to be very unstable under basic conditions, particularly at pH above 9, and was significantly more stable under acidic conditions in the pH range of 2 to 4 [1]. Degradation of BCA was accelerated at elevated temperatures and under high-ionic-strength conditions [1]. These findings led to the recommendation that BCA should be stored in slightly acidic conditions with lowered temperature and ionic strength to maximize shelf-life [1]. In human serum, BCA exhibited 86 ± 0.91% protein binding, predominantly to fatty-acid-free human serum albumin (HSA) at 81 ± 0.91%, with a binding constant (Ka) of 1.65 × 10⁵ M⁻¹ and a binding stoichiometry (n) of 0.374, indicating a single class of binding sites primarily at Site I on HSA [2]. These physicochemical parameters are distinct from those of HCA, which lacks the benzoyl ester moiety and therefore has different stability and protein binding characteristics.

Physicochemical stability Formulation Storage conditions

Broad-Spectrum Anticancer Activity: BCA and HCA Demonstrate Comparable Potency Against 29 Human Cancer Cell Lines

Both BCA and its parent compound HCA strongly inhibited in vitro growth of 29 kinds of human cancer cells, establishing comparable broad-spectrum anticancer potency across a diverse tumor-type panel [1]. In p53-mutated cancer cell lines MDA-MB-231 (breast) and SW620 (colon), treatment with 10 µM of either HCA or BCA induced growth arrest and apoptosis, with both compounds triggering markers of apoptosis including chromosomal DNA degradation, poly(ADP-ribose) polymerase cleavage, and caspase-3 activation [2]. While HCA prevented SW-620 cell adherence to the culture surface, BCA did not share this specific anti-adhesive property [1], indicating that despite comparable cytotoxicity, the two compounds exhibit mechanistically distinct effects on tumor cell behavior.

Anticancer screening Cytotoxicity panel Broad-spectrum activity

2-(3-Oxoprop-1-en-1-yl)phenyl Benzoate (BCA): Evidence-Backed Research and Procurement Application Scenarios


Preclinical Anticancer Drug Development Requiring a Carboxylesterase-Activated Prodrug with In Vivo Efficacy

BCA is the compound of choice for anticancer drug discovery programs seeking a cinnamaldehyde-based prodrug scaffold. Its complete reliance on carboxylesterase-mediated hydrolysis for conversion to the active metabolite HCA [1] allows researchers to exploit tissue-specific carboxylesterase expression for targeted drug activation. The demonstrated >88% tumor growth inhibition via i.p. administration in xenograft models [2], combined with retained activity against 5-FU- and CDDP-resistant cancer cells , makes BCA a valuable tool compound for validating carboxylesterase-dependent prodrug strategies in resistant tumor settings.

Antifungal Lead Discovery Targeting Chitin Synthase with Isozyme Selectivity Requirements

For antifungal drug discovery programs requiring chitin synthase inhibitors with defined isozyme selectivity, BCA serves as a unique starting scaffold. Its selective inhibition of Chs1 (IC₅₀ = 54.9 µg/mL) and Chs2 (IC₅₀ = 70.8 µg/mL) with complete sparing of Chs3 up to 280 µg/mL [1] provides a selectivity window that halogenated analogs (2′-chloro- and 2′-bromo-cinnamaldehyde) do not replicate. Researchers can use BCA as a selectivity-profiled reference compound when screening for fungal-specific chitin synthase inhibitors with minimized off-target effects on Chs3-dependent processes.

Formulation Development Studies for Acid-Labile Ester Prodrugs

BCA's well-characterized pH-dependent stability profile—stable at pH 2–4 but highly labile above pH 9, with accelerated degradation at elevated temperature and high ionic strength [1]—makes it an ideal model compound for formulation scientists developing enteric-coated or acid-buffered delivery systems for ester prodrugs. The compound's high human serum protein binding (86 ± 0.91%) and specific HSA Site I interaction (Ka = 1.65 × 10⁵ M⁻¹) [2] further enable its use as a reference standard in plasma protein binding displacement assays during formulation screening.

Natural Product-Derived Lead Compound Sourcing for Dual Anticancer-Antifungal Screening Cascades

BCA's dual provenance—isolable as a natural product from Pleuropterus ciliinervis and Fallopia multiflora [1] and readily synthesizable from HCA and benzoyl chloride [2]—positions it as a versatile compound for natural product libraries and synthetic derivatization programs alike. Procurement of BCA for screening cascades assessing both anticancer activity (29 human cancer cell lines [2]) and antifungal chitin synthase inhibition [1] maximizes the return on compound acquisition in multi-target drug discovery platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.